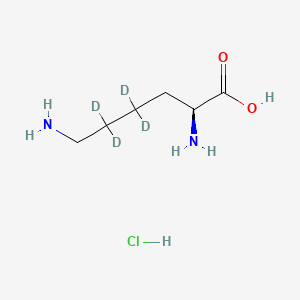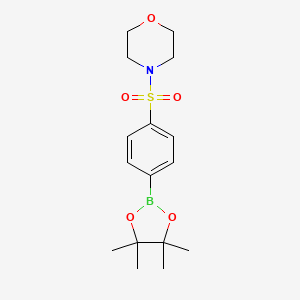
L-Asparagine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparagine-d3 is a deuterium-labeled form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
准备方法
Synthetic Routes and Reaction Conditions: L-Asparagine-d3 can be synthesized through a multi-step chemical process. The synthesis typically starts with the protection of the amino and carboxyl groups of L-aspartic acid, followed by the introduction of deuterium atoms. The protected intermediate is then subjected to amidation to form this compound. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, such as fermentation using genetically modified microorganisms. These microorganisms are engineered to incorporate deuterium into the amino acid during biosynthesis. The fermentation process is followed by extraction and purification to obtain high-purity this compound.
化学反应分析
Types of Reactions: L-Asparagine-d3 undergoes various chemical reactions, including:
Hydrolysis: Conversion to L-aspartic acid and ammonia.
Oxidation: Formation of oxo derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Requires specific catalysts and reaction conditions depending on the desired substituent.
Major Products:
Hydrolysis: L-aspartic acid and ammonia.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
L-Asparagine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of amino acids in biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用机制
L-Asparagine-d3 exerts its effects primarily through its incorporation into proteins and metabolic pathways. The deuterium labeling allows researchers to track its movement and transformation within biological systems. The molecular targets include enzymes involved in amino acid metabolism, such as asparagine synthetase and asparaginase. The pathways involved include the biosynthesis and degradation of proteins and amino acids.
相似化合物的比较
L-Asparagine: The non-labeled form of the amino acid.
L-Asparagine-d2: Another deuterium-labeled variant with two deuterium atoms.
L-Asparagine-d4: A variant with four deuterium atoms.
Uniqueness: L-Asparagine-d3 is unique due to its specific deuterium labeling, which provides a balance between stability and ease of detection in tracer studies. Compared to L-Asparagine-d2 and L-Asparagine-d4, this compound offers an optimal level of labeling for various research applications without significantly altering the compound’s chemical properties.
属性
CAS 编号 |
14341-77-6 |
|---|---|
分子式 |
C4H8N2O3 |
分子量 |
135.137 |
IUPAC 名称 |
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |
InChI 键 |
DCXYFEDJOCDNAF-RBXBQAPRSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)N |
同义词 |
Asparagine-d3; (-)-Asparagine-d3; (S)-2,4-Diamino-4-oxobutanoic Acid-d3; (S)-Asparagine-d3; 3: PN: US20090069547 PAGE: 10 claimed protein-d3; Agedoite-d3; Altheine-d3; Asn-d3; Asparagine Acid-d3; Asparamide-d3; Aspartamic-d3 Acid; Aspartic-d3 Acid Am |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)
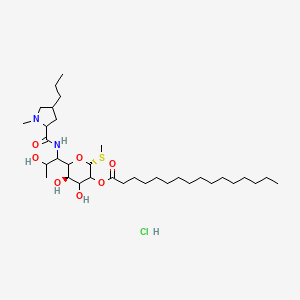
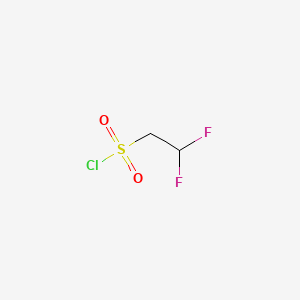
![alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid](/img/structure/B566061.png)
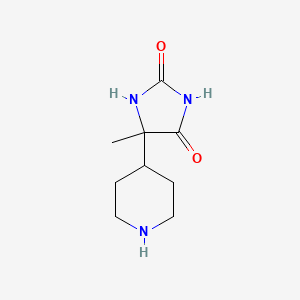
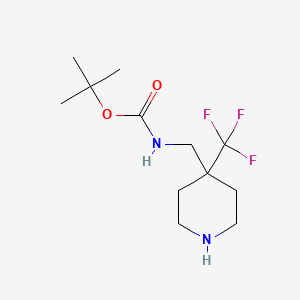
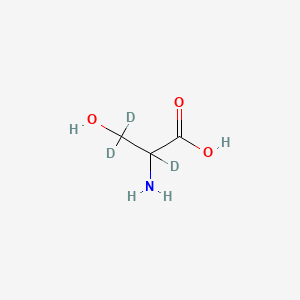
![1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid](/img/structure/B566068.png)
